4-Fluoro-4-deoxy-D-galactopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

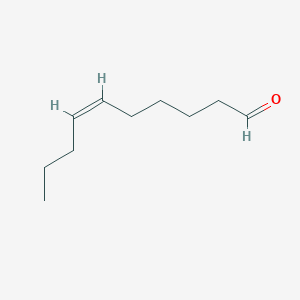

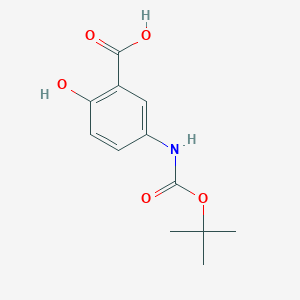

4-Fluoro-4-deoxy-D-galactopyranose is a specialty product used in proteomics research . It has a molecular formula of C6H11FO5 and a molecular weight of 182.15 .

Synthesis Analysis

A method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride was found . Another synthesis method involves the reaction of 1,6:2,3-dianhydro-β-D-talopyranose 14 with DAST to give 1,6:2,3-dianhydro-4-deoxy-4-fluoro-β-D-talopyranose (30) with retention of the configuration at C-4 .Molecular Structure Analysis

The 4-Fluoro-4-deoxy-D-galactopyranose molecule contains a total of 23 bonds. There are 12 non-H bonds, 1 rotatable bond, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

4-Fluoro-4-deoxy-D-galactopyranose has a molecular weight of 182.147 Da and a monoisotopic mass of 182.059052 Da . It contains a total of 23 atoms; 11 Hydrogen atoms, 6 Carbon atoms, 5 Oxygen atoms, and 1 Fluorine atom .Wissenschaftliche Forschungsanwendungen

Synthesis of Diosgenyl β-d-Glycosaminosides

4-Fluoro-4-deoxy-D-galactopyranose is used in the synthesis of diosgenyl β-d-glycosaminosides . These glycosides possess a 2-amino group, which creates great possibilities for further modifications . Diosgenyl β-d-glycosaminosides are semisynthetic saponins with proven antimicrobial and antitumor activity .

Antimicrobial Activity

Diosgenyl β-d-glycosaminosides, synthesized using 4-Fluoro-4-deoxy-D-galactopyranose, have shown significant antimicrobial activity . This makes them very promising candidates for use as an antifungal or antibacterial drug .

Antitumor Activity

In addition to their antimicrobial properties, diosgenyl β-d-glycosaminosides also exhibit antitumor activity . This suggests potential applications in cancer treatment .

Synthesis of 4-deoxy-4-fluoroglucosaminides

4-Fluoro-4-deoxy-D-galactopyranose is used in the synthesis of 4-deoxy-4-fluoroglucosaminides . A convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride was found .

Synthesis of Methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide

The 4-deoxy-4-fluoroglucosaminides synthesized using 4-Fluoro-4-deoxy-D-galactopyranose can be further used as a glycosyl donor in the synthesis of methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide .

Chemical Modifications

The 2-amino group in diosgenyl β-d-glycosaminosides provides great possibilities for further modifications . These include N-acyl, N-alkyl, N,N-dialkyl, N-cinnamoyl, 2-ureido and 2-thiosemicarbazonyl derivatives of diosgenyl β-d-glycosaminosides .

Wirkmechanismus

The invention features methods of inhibiting cell migration, cell proliferation or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose or 2-acetamido- 2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranos- e in an amount sufficient to inhibit cell migration, proliferation or differentiation .

Safety and Hazards

Zukünftige Richtungen

Fluorinated N-acetylglucosamines, such as 4-Fluoro-4-deoxy-D-galactopyranose, have potential applications in inhibiting inflammation in tissues, and could be used in the treatment of conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .

Eigenschaften

IUPAC Name |

(3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHYONSINSKFAH-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4-deoxy-D-galactopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

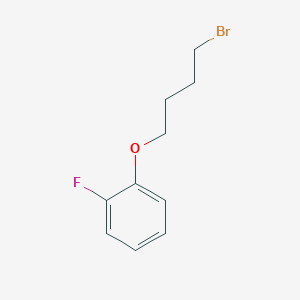

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)

![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)